![molecular formula C8H15N3O2S B14394131 2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid CAS No. 88186-37-2](/img/structure/B14394131.png)
2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) and a hydrazinylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid typically involves the reaction of butyl isothiocyanate with hydrazine hydrate, followed by the addition of pyruvic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Reaction of Butyl Isothiocyanate with Hydrazine Hydrate
Reagents: Butyl isothiocyanate, hydrazine hydrate
Conditions: Room temperature, solvent (e.g., ethanol)
Product: Butylcarbamothioyl hydrazine
-
Addition of Pyruvic Acid
Reagents: Butylcarbamothioyl hydrazine, pyruvic acid
Conditions: Mild heating, solvent (e.g., ethanol)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazinylidene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carboxyl group may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(Methylcarbamothioyl)hydrazinylidene]propanoic acid
- 2-[2-(Ethylcarbamothioyl)hydrazinylidene]propanoic acid
- 2-[2-(Phenylcarbamothioyl)hydrazinylidene]propanoic acid
Uniqueness
2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid is unique due to the presence of the butyl group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its interaction with biological membranes and improve its bioavailability compared to similar compounds with shorter or bulkier substituents.
Eigenschaften
CAS-Nummer |
88186-37-2 |
|---|---|
Molekularformel |
C8H15N3O2S |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
2-(butylcarbamothioylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C8H15N3O2S/c1-3-4-5-9-8(14)11-10-6(2)7(12)13/h3-5H2,1-2H3,(H,12,13)(H2,9,11,14) |
InChI-Schlüssel |
OTSBLHIISYOLKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=S)NN=C(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)
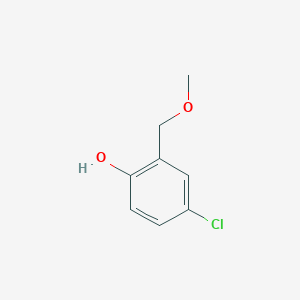
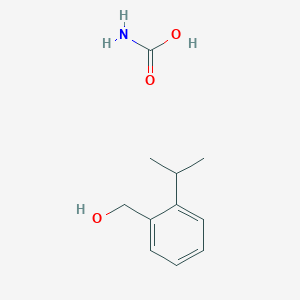
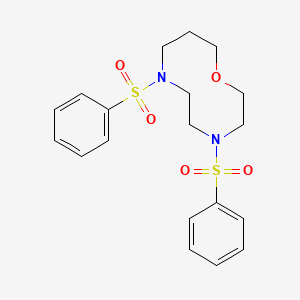
![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14394058.png)
![1-[2-(2,4-Dichlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-1,2,4-triazole](/img/structure/B14394071.png)
![2-[(Chloroacetyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14394079.png)
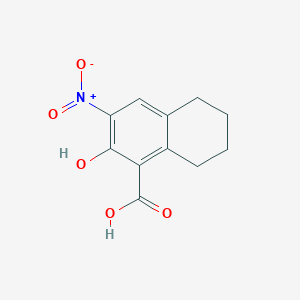
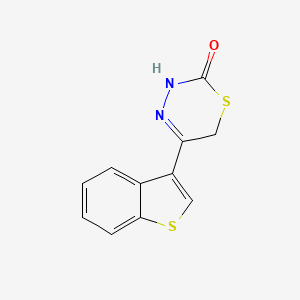
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)
![2-[(Piperazin-1-yl)methyl]octahydro-1H-inden-1-one](/img/structure/B14394096.png)
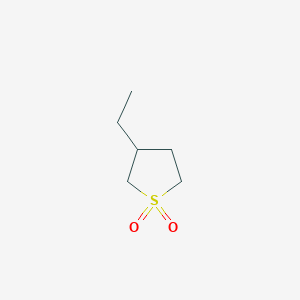
![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14394120.png)
